N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a complex organic compound featuring a pyridine ring substituted with a diethylamino group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine typically involves the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution reactions, where diethylamine reacts with a suitable leaving group on the pyridine ring.
Attachment of the Dioxaborolane Moiety: The dioxaborolane group is typically introduced through a Suzuki-Miyaura coupling reaction, where a boronic ester reacts with a halogenated pyridine derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, forming N-oxides.
Reduction: Reduction reactions can target the pyridine ring or the diethylamino group, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions ortho or para to the diethylamino group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Biology and Medicine
In biological and medicinal research, this compound can be used to develop new pharmaceuticals. Its structure allows for modifications that can lead to the discovery of new drugs with potential therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine depends on its application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The boronic ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
Compared to similar compounds, N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine offers a unique combination of a pyridine ring and a diethylamino group, which can enhance its reactivity and potential applications in various fields. The presence of the boronic ester group also provides versatility in forming carbon-carbon bonds through coupling reactions.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O2/c1-7-18(8-2)13-9-12(10-17-11-13)16-19-14(3,4)15(5,6)20-16/h9-11H,7-8H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGSCQXJJOJXLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N(CC)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.